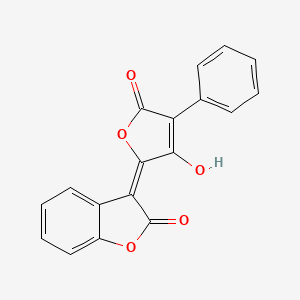

Calycin

Description

Structure

3D Structure

Properties

CAS No. |

10091-92-6 |

|---|---|

Molecular Formula |

C18H10O5 |

Molecular Weight |

306.273 |

IUPAC Name |

(3E)-3-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-1-benzofuran-2-one |

InChI |

InChI=1S/C18H10O5/c19-15-13(10-6-2-1-3-7-10)17(20)23-16(15)14-11-8-4-5-9-12(11)22-18(14)21/h1-9,19H/b16-14+ |

InChI Key |

CGRCGRBHNKRILW-JQIJEIRASA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C(=C3C4=CC=CC=C4OC3=O)OC2=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Calycin Superfamily: A Comprehensive Technical Guide to Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

The calycin superfamily represents a diverse group of ligand-binding proteins characterized by a conserved β-barrel structural motif, forming a calyx or cup-like structure. This superfamily is broadly categorized into three major families: the lipocalins, the fatty acid-binding proteins (FABPs), and the avidins. Despite low sequence homology in some cases, their shared tertiary structure dictates their fundamental function of binding and transporting small hydrophobic molecules. This technical guide provides an in-depth exploration of the structure, function, and key signaling pathways associated with the this compound superfamily, with a focus on quantitative data, detailed experimental methodologies, and visual representations of molecular interactions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into the therapeutic and diagnostic potential of this versatile protein superfamily.

Structural Hallmarks of the this compound Superfamily

The defining feature of the this compound superfamily is a highly conserved tertiary structure dominated by an eight-stranded, anti-parallel β-barrel.[1] This β-barrel folds into a cup-shaped structure, creating an internal cavity or "calyx" that serves as the binding site for a wide array of small, hydrophobic ligands.[1] While the overall fold is conserved, variations in the loop regions connecting the β-strands and the specific amino acid residues lining the binding pocket contribute to the diverse ligand specificities observed across the different families and individual members of the superfamily.

-

Lipocalins: This large and diverse family of extracellular proteins is characterized by a β-barrel structure that encloses a ligand-binding site.[1] They are known to bind a wide range of small hydrophobic molecules, interact with specific cell-surface receptors, and form complexes with soluble macromolecules.[1]

-

Fatty Acid-Binding Proteins (FABPs): These small, intracellular proteins also feature the conserved β-barrel structure. Their primary role is to bind and transport fatty acids and other lipophilic substances within the cytoplasm, facilitating their transfer between cellular membranes and to specific intracellular receptors.

-

Avidins: Found in the egg whites of birds, reptiles, and amphibians, avidins are tetrameric proteins where each subunit consists of an eight-stranded anti-parallel β-barrel.[2] They are renowned for their exceptionally high affinity and specificity for biotin.[2]

Functional Diversity of the this compound Superfamily

The ability to bind and transport a vast array of lipophilic molecules underpins the diverse physiological and pathophysiological roles of the this compound superfamily.

-

Lipocalins: Initially classified as simple transport proteins, it is now evident that lipocalins have a much broader functional repertoire. They are implicated in retinol (B82714) transport, olfaction, pheromone transport, prostaglandin (B15479496) synthesis, regulation of the immune response, and cell homeostasis.[1] Certain lipocalins, like Lipocalin-2 (LCN2), also play a role in innate immunity by sequestering iron-containing siderophores from bacteria, thereby limiting their growth.[3]

-

Fatty Acid-Binding Proteins (FABPs): FABPs are crucial for the intracellular trafficking of fatty acids, directing them towards metabolic pathways such as β-oxidation or storage. They are also involved in cellular signaling by delivering fatty acids to nuclear receptors like peroxisome proliferator-activated receptors (PPARs), thereby modulating gene expression.

-

Avidins: The primary known function of avidin (B1170675) is its high-affinity binding of biotin. This interaction is one of the strongest non-covalent bonds known in biology and is widely exploited in various biotechnological applications, including immunoassays and affinity chromatography.[2]

Quantitative Data: Binding Affinities and Expression Levels

The interaction between this compound superfamily proteins and their ligands can be quantified by the equilibrium dissociation constant (Kd), where a smaller Kd value indicates a higher binding affinity.

Table 1: Ligand-Binding Affinities of this compound Superfamily Proteins

| Family | Protein | Ligand | Dissociation Constant (Kd) | Method |

| Avidins | Avidin | Biotin | ~10-15 M | Various |

| Streptavidin | Biotin | ~10-14 to 10-15 M | Various | |

| Lipocalins | Apolipoprotein D | Retinol | Strongest affinity among tested lipocalins | Fluorescence Titration |

| Retinol-Binding Protein (RBP) | Retinol | High Affinity | Fluorescence Titration | |

| β-trace protein | Retinol, Retinoic Acid | High Affinity | Fluorescence Titration | |

| Fatty Acid-Binding Proteins (FABPs) | Adipocyte FABP (FABP4) | Rhodamine-Palmitic Acid | 10.5 ± 2.1 μM | Microscale Thermophoresis |

| Heart FABP (FABP3) | Rhodamine-Palmitic Acid | 3.5 ± 0.4 μM | Microscale Thermophoresis | |

| Epidermal FABP (FABP5) | Rhodamine-Palmitic Acid | 8.3 ± 0.7 μM | Microscale Thermophoresis | |

| Intestinal, Heart, Adipose, Liver FABPs | Palmitate, Stearate, Oleate, Linoleate, Linolenate, Arachidonate | 2 to 1000 nM | Fluorescent Probe (ADIFAB) |

Table 2: Expression Levels of Lipocalin-2 (NGAL) in Human Samples

| Sample Type | Concentration Range | Method | Reference |

| Serum | 61.4 ng/mL (mean) | ELISA | [4] |

| Plasma (Citrate) | 52.2 ng/mL (mean) | ELISA | [4] |

| Plasma (EDTA) | 85.5 ng/mL (mean) | ELISA | [4] |

| Plasma (Heparin) | 52.4 ng/mL (mean) | ELISA | [4] |

| Urine | 67.9 ng/mL (mean) | ELISA | [4] |

| Saliva | 1,551 ng/mL (mean) | ELISA | [4] |

| A431 epithelial carcinoma cell culture supernatant | 130 ng/mL | ELISA | |

| Neutrophil culture supernatant (PMA stimulated) | 699 ng/mL | ELISA |

Key Signaling Pathways

Members of the this compound superfamily are integral components of various cellular signaling pathways, influencing processes from inflammation to cell proliferation and metabolism.

Lipocalin-2 (LCN2/NGAL) Signaling

LCN2 is a multifaceted protein involved in innate immunity, iron homeostasis, and inflammation. Its signaling can be initiated by various pro-inflammatory stimuli and proceeds through interactions with specific receptors.

References

The Evolutionary Saga of the Calycin Superfamily: From Ancient Scaffolds to Diverse Biological Roles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The calycin superfamily represents a diverse group of proteins characterized by a structurally conserved β-barrel fold, yet displaying a remarkable array of functions. This guide delves into the evolutionary journey of this superfamily, exploring the structural adaptations, functional diversifications, and intricate signaling networks that have emerged from a common ancestral scaffold. By examining key members, including the lipocalins, fatty acid-binding proteins (FABPs), avidins, triabins, and nitrophorins, we uncover the molecular principles that have driven their evolution and underpin their significance in health and disease.

The Conserved Core: A Tale of the this compound Fold

The hallmark of the this compound superfamily is a highly conserved tertiary structure: an eight-stranded, anti-parallel β-barrel that forms a cup-shaped ligand-binding pocket, often referred to as the "calyx". This robust and adaptable fold provides a scaffold for binding a wide variety of small, predominantly hydrophobic molecules. While the overall architecture is preserved, the size, shape, and chemical environment of the binding cavity exhibit significant variation across the different families, reflecting their diverse ligand specificities and biological roles.

Major Families of the this compound Superfamily: A Functional Overview

The this compound superfamily is broadly classified into several major families, each with distinct evolutionary trajectories and functional specializations.

-

Lipocalins: This large and functionally diverse family of extracellular proteins is involved in the transport of small hydrophobic molecules such as retinoids, steroids, and odorants. They play crucial roles in a wide range of physiological processes, including olfaction, vision, immune response, and cell regulation.

-

Fatty Acid-Binding Proteins (FABPs): Primarily intracellular proteins, FABPs are key players in the uptake, transport, and metabolism of fatty acids. Their tissue-specific expression patterns reflect the diverse metabolic needs of different organs.

-

Avidins: Best known for their exceptionally high affinity for biotin, avidins are found in the egg whites of birds, reptiles, and amphibians. Streptavidin, a bacterial analogue, shares this remarkable binding property and is widely used in biotechnology.

-

Triabins: Found in the saliva of blood-sucking triatomine bugs, triabins are potent anticoagulants that inhibit thrombin, facilitating the insect's feeding process.

-

Nitrophorins: Also present in the saliva of blood-sucking insects, nitrophorins are heme-containing proteins that transport nitric oxide (NO) and bind histamine, contributing to vasodilation and preventing host inflammatory responses.

Quantitative Insights into this compound-Ligand Interactions

The functional diversity of the this compound superfamily is intimately linked to the specific binding affinities of its members for their respective ligands. The following tables summarize key quantitative data for representative this compound proteins.

Table 1: Dissociation Constants (Kd) of Fatty Acid-Binding Proteins (FABPs) with Various Fatty Acids

| FABP Type | Ligand | Dissociation Constant (Kd) | Reference |

| Adipocyte FABP (aFABP) | Palmitate | ~1000 nM | [1] |

| Adipocyte FABP (aFABP) | Oleate | ~1000 nM | [1] |

| Intestinal FABP (iFABP) | Palmitate | ~200 nM | [1] |

| Intestinal FABP (iFABP) | Oleate | ~100 nM | [1] |

| Heart FABP (hFABP) | Palmitate | ~50 nM | [1] |

| Heart FABP (hFABP) | Oleate | ~20 nM | [1] |

| Liver FABP (lFABP) | Palmitate | ~10 nM | [1] |

| Liver FABP (lFABP) | Oleate | ~2 nM | [1] |

Table 2: Binding Affinities of Other this compound Superfamily Members

| Protein | Ligand | Binding Affinity (Kd / Ki) | Reference |

| Avidin (B1170675) | Biotin | ~10-15 M (Kd) | [2][3] |

| Streptavidin | Biotin | ~10-14 - 10-15 M (Kd) | [2][4] |

| Nitrophorin 1 (NP1) | Nitric Oxide (NO) | 950 nM (Kd) at pH 7.0 | [5] |

| Nitrophorin 1 (NP1) | Histamine | 19 nM (Kd) at pH 7.0 | [5] |

| Nitrophorin 2 (NP2) | Nitric Oxide (NO) | 20 nM (Kd) at pH 8.0 | [5] |

| Nitrophorin 2 (NP2) | Histamine | 9 nM (Kd) at pH 8.0 | [5] |

| Nitrophorin 4 (NP4) | Nitric Oxide (NO) | 540 nM (Kd) at pH 8.0 | [5] |

| Nitrophorin 4 (NP4) | Histamine | 10 nM (Kd) at pH 8.0 | [5] |

| Major Urinary Protein IV | 2-sec-butyl-4,5-dihydrothiazole | ~0.1 µM (Kd) | [6] |

| Lipocalin-type Prostaglandin D Synthase (L-PGDS) | All-trans-retinoic acid | 70-80 nM (Kd) | [7] |

| Lipocalin-type Prostaglandin D Synthase (L-PGDS) | Heme | 20-40 nM (Kd) | [7] |

Signaling Pathways Modulated by this compound Proteins

Beyond simple transport, several this compound superfamily members are integral components of complex signaling networks, influencing cellular processes from metabolic regulation to immune responses.

Retinol-Binding Protein (RBP) and the STRA6-JAK/STAT Pathway

Retinol-Binding Protein (RBP), a lipocalin, delivers retinol (B82714) to cells via the transmembrane receptor STRA6. This interaction not only facilitates retinol uptake but also initiates a signaling cascade. Binding of the RBP-retinol complex to STRA6 triggers the activation of Janus kinase 2 (JAK2), which in turn phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT5. Activated STATs then translocate to the nucleus to regulate the expression of target genes, including those involved in insulin (B600854) signaling and lipid metabolism.[2][5][8][9][10]

Lipocalin-2 (LCN2) and Inflammatory Signaling

Lipocalin-2 (LCN2), also known as neutrophil gelatinase-associated lipocalin (NGAL), is a key player in the innate immune response and inflammation. Its expression is induced by pro-inflammatory cytokines like IL-1β and TNF-α. LCN2 can modulate inflammatory responses through pathways involving Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).[11][12][13]

Fatty Acid-Binding Proteins (FABPs) and PPAR Signaling

FABPs play a crucial role in regulating gene expression by delivering fatty acids and their derivatives to nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs). Different FABP isoforms exhibit selectivity for specific PPAR subtypes, thereby mediating tissue-specific metabolic responses. For instance, Adipocyte FABP (A-FABP) preferentially interacts with PPARγ, while Epidermal FABP (E-FABP) shows a preference for PPARβ/δ. This targeted ligand delivery mechanism allows for fine-tuning of gene expression in response to lipid availability.[4][14][15][16]

Experimental Methodologies for Studying this compound Superfamily Proteins

A variety of biophysical and structural biology techniques are employed to investigate the structure, function, and evolution of this compound superfamily proteins.

X-ray Crystallography

Principle: This technique is used to determine the three-dimensional atomic structure of a protein. A purified protein is crystallized, and the resulting crystal is exposed to an X-ray beam. The diffraction pattern of the X-rays is recorded and used to calculate the electron density map of the molecule, from which an atomic model can be built.

Detailed Methodology:

-

Protein Expression and Purification: The target this compound protein is overexpressed, typically in a bacterial or eukaryotic expression system. The protein is then purified to homogeneity using a combination of chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

-

Crystallization: The purified protein is concentrated to a high level (typically 5-20 mg/mL) and mixed with a variety of "precipitant" solutions in crystallization screens. These screens test a wide range of chemical conditions (pH, salt concentration, precipitants) to find the optimal conditions for crystal formation. Vapor diffusion (hanging drop or sitting drop) and microbatch methods are commonly used.[17][18]

-

Data Collection: A suitable crystal is mounted and cryo-cooled in liquid nitrogen to prevent radiation damage. The crystal is then placed in a synchrotron X-ray beam, and diffraction data are collected as the crystal is rotated.

-

Structure Determination and Refinement: The diffraction data are processed to determine the unit cell dimensions and symmetry of the crystal. The phases of the diffracted X-rays are determined using methods like molecular replacement (if a homologous structure is available) or experimental phasing. An initial atomic model is built into the electron density map and then refined to improve its fit to the experimental data and to ensure proper stereochemistry.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides information about the structure, dynamics, and interactions of proteins in solution. It is particularly useful for studying protein-ligand interactions and for determining the structures of proteins that are difficult to crystallize.

Detailed Methodology:

-

Isotope Labeling: The protein of interest is typically expressed in media containing 15N- and/or 13C-labeled nutrients to enrich the protein with NMR-active isotopes.

-

Data Acquisition: A series of multidimensional NMR experiments (e.g., HSQC, HNCA, HN(CO)CA) are performed on the labeled protein sample. These experiments correlate the chemical shifts of different nuclei in the protein.

-

Resonance Assignment: The collected spectra are analyzed to assign each resonance to a specific atom in the protein sequence.

-

Structural Restraints and Structure Calculation: Distance restraints are derived from Nuclear Overhauser Effect (NOE) experiments, which measure the proximity of protons. Dihedral angle restraints can be obtained from chemical shifts. These restraints are then used in computational algorithms to calculate a family of structures consistent with the experimental data.

-

Ligand Binding Studies: Chemical shift perturbation mapping is a common NMR technique to identify the binding site of a ligand on a protein. A 15N-HSQC spectrum of the protein is recorded in the absence and presence of the ligand. Changes in the chemical shifts of specific amino acid residues upon ligand binding indicate their involvement in the interaction. These data can also be used to determine the dissociation constant (Kd) of the interaction.[20][21][22]

Isothermal Titration Calorimetry (ITC)

Principle: ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It is used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of an interaction.

Detailed Methodology:

-

Sample Preparation: The protein and ligand are prepared in identical, well-degassed buffer solutions to minimize heats of dilution. The concentrations of both molecules must be accurately determined.

-

Titration: A solution of the ligand is titrated in a series of small injections into a solution of the protein in the sample cell of the calorimeter. The heat change after each injection is measured.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a binding model to extract the thermodynamic parameters of the interaction.[3][23][24][25][26]

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique used to monitor biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

Detailed Methodology:

-

Ligand Immobilization: One of the interacting partners (the ligand) is immobilized on the surface of a sensor chip.

-

Analyte Injection: The other partner (the analyte) is flowed over the sensor surface at different concentrations.

-

Signal Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index, which is detected as a change in the SPR signal (measured in resonance units, RU).

-

Kinetic Analysis: The association (kon) and dissociation (koff) rate constants are determined by analyzing the shape of the sensorgram (a plot of RU versus time). The equilibrium dissociation constant (Kd) can then be calculated from the ratio of these rates (koff/kon).[1][27][28][29][30]

The Evolutionary Trajectory of the this compound Superfamily

The evolutionary history of the this compound superfamily is a story of gene duplication, divergence, and adaptation. Phylogenetic analyses suggest that the different this compound families arose from a common ancestor that possessed the characteristic β-barrel fold.

-

Divergence of Lipocalins and FABPs: Lipocalins and FABPs, despite their structural similarities, represent distinct evolutionary lineages. Sequence-based phylogenetic trees show that these two families form separate clades, suggesting an early divergence from a common this compound ancestor.

-

Evolution of Avidin and Streptavidin: The remarkable similarity in the biotin-binding sites of avidin (from vertebrates) and streptavidin (from bacteria) is a classic example of convergent evolution, where similar functional solutions have arisen independently in distant lineages.

-

Evolution of Triabins and Nitrophorins: The evolution of triabins and nitrophorins is closely tied to the evolution of the blood-feeding lifestyle of their host insects. These proteins have evolved specialized functions to counteract the host's hemostatic and inflammatory responses. The presence of nitrophorins with different structures in different insect orders (e.g., Rhodnius vs. Cimex) also points to convergent evolution.

Conclusion

The this compound superfamily provides a compelling case study in protein evolution, demonstrating how a stable structural scaffold can be adapted to perform a vast range of biological functions. From intracellular lipid metabolism to extracellular signaling and host-parasite interactions, the evolutionary diversification of this superfamily has had a profound impact on the biology of diverse organisms. A deeper understanding of the structure, function, and evolution of this compound proteins will continue to provide valuable insights into fundamental biological processes and offer new opportunities for the development of novel therapeutics.

References

- 1. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 2. Signaling by retinol and its serum binding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 4. Fatty Acid-binding Proteins 1 and 2 Differentially Modulate the Activation of Peroxisome Proliferator-activated Receptor α in a Ligand-selective Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cross Talk between Signaling and Vitamin A Transport by the Retinol-Binding Protein Receptor STRA6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. Signalling by vitamin A and retinol-binding protein in regulation of insulin responses and lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signaling by vitamin A and retinol-binding protein regulates gene expression to inhibit insulin responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lipocalin 2 potentially contributes to tumorigenesis from colitis via IL-6/STAT3/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of Lipocalin 2 as a Ferroptosis-Related Key Gene Associated with Hypoxic-Ischemic Brain Damage via STAT3/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Selective Cooperation between Fatty Acid Binding Proteins and Peroxisome Proliferator-Activated Receptors in Regulating Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A FABP4-PPARγ signaling axis regulates human monocyte responses to electrophilic fatty acid nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 20. m.youtube.com [m.youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]

- 24. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 25. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 26. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 27. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 28. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]

- 29. Protein–Protein Interactions: Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 30. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [bio-protocol.org]

The Calycin Superfamily: An In-depth Technical Guide to their Core Biological Roles

For Researchers, Scientists, and Drug Development Professionals

The calycin superfamily represents a diverse group of proteins characterized by a conserved β-barrel structure, forming a calyx or cup-shaped ligand-binding pocket. This unique structural motif enables them to bind and transport a wide array of small hydrophobic molecules, playing crucial roles in a multitude of physiological processes. This technical guide provides a comprehensive overview of the core biological functions of the this compound protein family, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways they modulate.

Core Biological Roles of the this compound Superfamily

Members of the this compound superfamily, which includes the lipocalins, fatty acid-binding proteins (FABPs), avidins, and triabins, are fundamental to various biological activities.[1][2][3] Their primary functions revolve around the binding and transport of lipophilic molecules, but their roles extend to enzyme regulation, immune modulation, and cell signaling.[1][2][4]

Lipocalin Family

The lipocalins are the largest and most diverse family within the this compound superfamily.[5] They are typically small, secreted proteins that bind a variety of hydrophobic ligands.[5][6]

-

Retinol-Binding Proteins (RBPs): RBPs are responsible for transporting retinol (B82714) (vitamin A) from the liver to peripheral tissues.[7] Plasma RBP (RBP4) is the primary carrier of retinol in the blood.[8] Cellular RBPs (CRBPs) are involved in the intracellular transport and metabolism of retinol.[9] Dysregulation of RBP4 has been linked to insulin (B600854) resistance and other metabolic disorders.[2][7]

-

Apolipoprotein D (ApoD): Unlike other apolipoproteins, ApoD is a member of the lipocalin family and is primarily produced in the brain and testes.[10] It is a component of high-density lipoprotein (HDL) and is involved in lipid metabolism, neuroprotection, and the regulation of oxidative stress.[10][11][12] ApoD can bind to various ligands, including arachidonic acid and steroid hormones.[11][13]

-

Major Urinary Proteins (MUPs): MUPs, also known as α2u-globulins, are found in the urine of rodents and other animals and play a significant role in chemical communication.[14][15][16] They function as carriers for volatile pheromones, protecting them from degradation and controlling their slow release.[3][17] MUPs themselves can also act as protein pheromones.[14][15]

-

Odorant-Binding Proteins (OBPs): OBPs are small, soluble proteins found in the nasal mucus of vertebrates and the sensillar lymph of insects.[18][19][20] They are believed to act as transporters for hydrophobic odorant molecules, delivering them to olfactory receptors on sensory neurons.[18][19]

-

Beta-Lactoglobulin (β-LG): As the major whey protein in the milk of many mammals (though absent in humans), β-lactoglobulin's primary role is likely nutritional.[21][22][23] However, its lipocalin structure allows it to bind a wide range of hydrophobic molecules, suggesting a secondary role in their transport.[21][24]

-

Lipocalin 2 (LCN2): Also known as neutrophil gelatinase-associated lipocalin (NGAL), LCN2 is an inflammatory mediator involved in the innate immune response.[4] It can sequester iron, thereby inhibiting bacterial growth, and is implicated in various inflammatory conditions.[4][13]

Fatty Acid-Binding Proteins (FABPs)

FABPs are intracellular proteins that facilitate the transport of fatty acids and other lipophilic substances within cells.[25][26][27] They are involved in fatty acid uptake, transport to specific cellular compartments like mitochondria for β-oxidation, and regulation of gene expression.[25][27][28] Different FABP isoforms are expressed in a tissue-specific manner.[27][28]

Avidin (B1170675)

Found in the egg whites of birds, reptiles, and amphibians, avidin is a glycoprotein (B1211001) with an exceptionally high affinity for biotin (B1667282) (vitamin B7).[29][30] This strong, non-covalent interaction makes the avidin-biotin system a widely used tool in biotechnology for applications such as immunoassays and affinity purification.[30][31][32] In its natural context, avidin is thought to act as an antimicrobial agent by sequestering biotin, which is essential for bacterial growth.[29][30]

Triabins

Triabins are a family of proteins found in the saliva of blood-sucking triatomine bugs.[33] They are potent inhibitors of thrombin, a key enzyme in the blood coagulation cascade.[33][34] By inhibiting thrombin, triabins prevent blood clotting, allowing the insect to feed.[34][35]

Quantitative Data: Ligand Binding Affinities

The function of this compound proteins is intrinsically linked to their ability to bind specific ligands. The strength of this interaction is quantified by the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity.

| This compound Family Member | Ligand(s) | Binding Affinity (Kd or Ki) | Reference(s) |

| Avidin | Biotin | ~10-15 M (one of the strongest known non-covalent interactions) | [14][18][36] |

| Streptavidin | Biotin | ~10-14 - 10-15 M | [1][18] |

| Triabin | Thrombin | ~3 pM (Ki for inhibition of fibrinogen hydrolysis) | [15][34] |

| Major Urinary Proteins (MUPs) | 2-sec-butyl-4,5-dihydrothiazole (SBT), 6-hydroxy-6-methyl-3-heptanone (HMH), dehydro-exo-brevicomin (DHB) | Dissociation constants vary between MUP isoforms and ligands, generally in the low micromolar range.[10] For example, MUP-IV has an ~25-fold higher affinity for SBT than urinary MUPs.[10] | [10] |

| Odorant-Binding Proteins (OBPs) | Various odorants | Dissociation constants are typically in the low micromolar range.[21] For mouse OBP5, the Kd for the fluorescent probe NPN is 3.33 ± 0.17 μM.[21] Insect OBPs also bind ligands with dissociation constants in the micromolar range.[12] | [12][21] |

| Fatty Acid-Binding Proteins (FABPs) | Long-chain fatty acids (e.g., oleic acid, palmitic acid), retinoids | Dissociation constants are in the nanomolar to micromolar range.[28] The affinity varies depending on the FABP type and the specific fatty acid.[37] For adipocyte-FABP, the Kd for retinoic acid is 50 μM.[28] | [28][37] |

| β-Lactoglobulin | Fatty acids (e.g., palmitate), retinol, vitamin D, cholesterol | The affinity constant for palmitate binding to the β-lactoglobulin dimer is in the order of 105 M-1.[38] Binding affinities for various phenolic compounds have also been determined.[5] | [5][38] |

Signaling Pathways Involving this compound Proteins

Several this compound proteins are integral components of cellular signaling pathways, influencing processes from metabolic regulation to inflammation.

RBP4-Mediated Insulin Resistance

Elevated levels of serum Retinol-Binding Protein 4 (RBP4) are associated with insulin resistance. RBP4 can induce the expression of proinflammatory cytokines in macrophages, which in turn inhibits insulin signaling in adipocytes. This process is mediated through the activation of c-Jun N-terminal kinase (JNK) and Toll-like receptor 4 (TLR4) pathways, independently of the canonical RBP4 receptor, STRA6.[2][20] In skeletal muscle, RBP4 can inhibit the phosphorylation of insulin receptor substrate 1 (IRS1) and the activation of PI3K, leading to impaired glucose transporter 4 (GLUT4) translocation.[7]

References

- 1. Dissociation constant of the streptavidin and - Generic - BNID 114157 [bionumbers.hms.harvard.edu]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | The Lipocalin Apolipoprotein D Functional Portrait: A Systematic Review [frontiersin.org]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. Dissociation constant of avidin and biotin - Generic - BNID 107216 [bionumbers.hms.harvard.edu]

- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 16. en.wikipedia.org [en.wikipedia.org]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. Avidin-Biotin Interaction | Thermo Fisher Scientific - UK [thermofisher.com]

- 19. researchgate.net [researchgate.net]

- 20. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. Frontiers | Roles of insect odorant binding proteins in communication and xenobiotic adaptation [frontiersin.org]

- 24. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 27. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 29. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. researchgate.net [researchgate.net]

- 32. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 33. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 34. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 35. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 36. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 37. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 38. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

The Calycin Superfamily: A Comprehensive Technical Guide for Researchers

The calycin superfamily represents a diverse group of proteins characterized by a structurally conserved β-barrel fold, which creates a central cavity or "calyx" for binding a wide range of small hydrophobic molecules. Despite low sequence similarity, the shared tertiary structure unites these proteins, which play crucial roles in various physiological processes, including transport, metabolism, and signaling. This in-depth guide provides a technical overview of the core members of the this compound superfamily, tailored for researchers, scientists, and drug development professionals.

Core Members of the this compound Superfamily

The this compound superfamily is primarily composed of four major families: lipocalins, fatty acid-binding proteins (FABPs), avidins, and triabins. Additionally, a group of bacterial metalloprotease inhibitors (MPIs) has been identified as belonging to this superfamily based on structural homology.[1]

Lipocalins

Lipocalins are a large and functionally diverse family of extracellular proteins. They are known to transport small hydrophobic molecules such as steroids, retinoids, and lipids.[2] Members of this family are involved in a variety of processes including immune response, inflammation, and cell growth and differentiation.

A prominent member of the lipocalin family is Lipocalin-2 (LCN2), also known as neutrophil gelatinase-associated lipocalin (NGAL). LCN2 is an acute-phase protein involved in innate immunity and inflammation.[2][3] It can sequester iron-laden siderophores from bacteria, thereby limiting their growth.[2] LCN2 is also implicated in various signaling pathways, including the NF-κB and STAT3 pathways, which are critical in regulating inflammatory responses.[4]

Table 1: Quantitative Data for Representative Lipocalin Family Members

| Protein | Organism | Molecular Weight (kDa) | Ligand(s) | Dissociation Constant (Kd) |

| Lipocalin-2 (LCN2/NGAL) | Human | ~25 | Siderophores, Iron | High affinity |

| Retinol-Binding Protein 4 (RBP4) | Human | ~21 | Retinol | ~100 nM |

| Apolipoprotein D (ApoD) | Human | ~29 | Progesterone, Arachidonic Acid | µM range |

Fatty Acid-Binding Proteins (FABPs)

Fatty acid-binding proteins are intracellular proteins that facilitate the transport of fatty acids and other lipophilic substances within the cell.[5] They are involved in lipid metabolism and signaling, influencing processes such as gene expression and inflammation.[5] There are at least ten known mammalian FABPs, each with a tissue-specific expression pattern.[6]

For instance, Fatty Acid-Binding Protein 5 (FABP5) is highly expressed in macrophages and is implicated in driving inflammatory responses.[7] FABP5 can transport fatty acids to the nucleus, where they can activate nuclear receptors like peroxisome proliferator-activated receptor gamma (PPARγ), thereby modulating the expression of genes involved in inflammation and metabolism.[8][9] Recent studies have also linked FABP5 to Toll-like receptor 2 (TLR2) signaling pathways in macrophages.[7]

Table 2: Quantitative Data for Representative Fatty Acid-Binding Protein Family Members

| Protein | Organism | Molecular Weight (kDa) | Ligand(s) | Dissociation Constant (Kd) |

| FABP1 (Liver FABP) | Human | ~14 | Fatty acids, Bilirubin | 0.1 - 1 µM |

| FABP4 (Adipocyte FABP) | Human | ~15 | Fatty acids | ~0.5 µM |

| FABP5 (Epidermal FABP) | Human | ~15 | Fatty acids | High affinity |

Avidins

The avidin (B1170675) family of proteins is renowned for its remarkably high and specific affinity for biotin (B1667282) (vitamin B7).[10][11] The avidin-biotin interaction is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the femtomolar range.[12][13] This property has made avidins invaluable tools in a wide array of biotechnological applications, including immunoassays and affinity chromatography.[10]

The family includes avidin, found in the egg whites of birds, reptiles, and amphibians, and streptavidin, a protein of bacterial origin (from Streptomyces avidinii).[12][13] Both are tetrameric proteins, with each subunit capable of binding one molecule of biotin.[12][13]

Table 3: Quantitative Data for Representative Avidin Family Members

| Protein | Source | Molecular Weight (kDa) | Ligand | Dissociation Constant (Kd) |

| Avidin | Chicken egg white | ~66-69 | Biotin | ~10⁻¹⁵ M[11][12][13] |

| Streptavidin | Streptomyces avidinii | ~53 | Biotin | ~10⁻¹⁴ M |

| NeutrAvidin | Deglycosylated Avidin | ~60 | Biotin | High affinity |

Triabins

Triabin is a protein found in the saliva of the blood-sucking insect Triatoma pallidipennis.[1] It functions as a potent and specific inhibitor of the blood coagulation enzyme thrombin.[14] Triabin's mechanism of action involves binding to the anion-binding exosite of thrombin, thereby blocking its interaction with substrates like fibrinogen.[14][15]

Table 4: Quantitative Data for Triabin

| Protein | Source | Molecular Weight (kDa) | Target | Inhibition Constant (Ki) |

| Triabin | Triatoma pallidipennis | ~17 | Thrombin | ~3 pM[14] |

Bacterial Metalloprotease Inhibitors (MPIs)

A group of bacterial metalloprotease inhibitors has also been classified within the this compound superfamily based on their three-dimensional structure.[1] These proteins inhibit the activity of metalloproteases, which are enzymes that utilize a metal ion for their catalytic activity. While structurally related to other calycins, the functional details and specific members of this group are less well-characterized in the context of the this compound superfamily.

Experimental Protocols

The study of this compound superfamily members employs a range of biophysical and biochemical techniques.

Protein Expression and Purification

-

Recombinant Protein Expression : Genes encoding this compound proteins are often cloned into expression vectors for production in bacterial (E. coli) or insect cell lines. This allows for the generation of large quantities of protein for structural and functional studies.

-

Affinity Chromatography : This is a common method for purifying this compound proteins. For example, biotinylated resins can be used to purify avidins due to their high affinity for biotin.

-

Gel Filtration Chromatography : This technique is used to separate proteins based on size and can be employed to assess the oligomeric state of proteins like the tetrameric avidins.[16]

Structural Analysis

-

X-ray Crystallography : This is a primary method for determining the three-dimensional structure of proteins. The β-barrel structure of the this compound superfamily was elucidated using this technique.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is used to study the structure and dynamics of proteins in solution. It is particularly useful for investigating protein-ligand interactions and conformational changes upon binding.[16][17][18]

Functional Assays

-

Ligand Binding Assays : Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are used to quantify the binding affinity (Kd) and kinetics of the interaction between this compound proteins and their ligands.

-

Enzyme Inhibition Assays : For members like triabin, enzyme inhibition assays are used to determine their inhibitory potency (Ki) against their target enzymes (e.g., thrombin).

-

Immunoassays (ELISA, Western Blot, Immunohistochemistry) : The high-affinity avidin-biotin interaction is widely exploited in these assays for the detection and quantification of proteins. The Avidin-Biotin Complex (ABC) method is a common signal amplification technique.[10][19]

Visualizations

Signaling Pathways and Mechanisms

To illustrate the functional roles of key this compound superfamily members, the following diagrams depict their involvement in signaling pathways and their mechanisms of action.

Caption: LCN2 signaling in macrophages.

Caption: FABP5-mediated gene regulation.

Caption: Triabin's inhibition of thrombin.

References

- 1. oxfordreference.com [oxfordreference.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Lipocalin 2 is a regulator of macrophage polarization and NF-κB/STAT3 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fatty acid–binding protein - Wikipedia [en.wikipedia.org]

- 6. Fatty-Acid-Binding Proteins: From Lipid Transporters to Disease Biomarkers | MDPI [mdpi.com]

- 7. Proteomic Analysis of Signaling Pathways Modulated by Fatty Acid Binding Protein 5 (FABP5) in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. The Biological Functions and Regulatory Mechanisms of Fatty Acid Binding Protein 5 in Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bosterbio.com [bosterbio.com]

- 11. The avidin-biotin system | Ed Bayer's Group [weizmann.ac.il]

- 12. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]

- 13. What Is Avidin: Overview, Application, & Industry Uses [excedr.com]

- 14. Triabin, a highly potent exosite inhibitor of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure of the thrombin complex with triabin, a lipocalin-like exosite-binding inhibitor derived from a triatomine bug - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocols and pitfalls in obtaining fatty acid-binding proteins for biophysical studies of ligand-protein and protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A high-resolution data set of fatty acid-binding protein structures. I. Dynamics of FABP4 and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Conformational exchange of fatty acid binding protein induced by protein-nanodisc interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Avidin–Biotin Complex (ABC) Method and Other Avidin–Biotin Binding Methods | Springer Nature Experiments [experiments.springernature.com]

Isolating Calycin from Lichens: A Technical Guide for Researchers

An in-depth exploration of the methodologies for extracting, purifying, and characterizing the bioactive lichen compound, calycin. This guide is intended for researchers, scientists, and professionals in drug development, providing detailed experimental protocols, quantitative data, and visual representations of workflows and potential biological pathways.

Introduction to this compound

This compound is a vibrant yellow, naturally occurring pulvinic acid derivative found in various lichen species.[1] Pulvinic acid and its derivatives are synthesized via the shikimic acid pathway.[1][2] These pigments are noted for their potential as light-screening compounds within the lichen thallus. From a pharmacological perspective, lichen-derived secondary metabolites, including this compound, are of significant interest for their diverse biological activities, which may include antioxidant, antimicrobial, and cytotoxic properties. This guide focuses on the critical first step in harnessing its potential: efficient isolation and purification from its natural lichen sources.

Experimental Protocols for this compound Isolation

The isolation of this compound from lichens typically involves a multi-step process encompassing sample collection and preparation, solvent extraction, and chromatographic purification. The following protocols are based on established methodologies and provide a comprehensive approach to obtaining pure this compound.

Lichen Material Collection and Preparation

-

Lichen Species: Candelaria concolor is a well-documented source of this compound.[3] Other lichens known to contain pulvinic acid derivatives may also serve as potential sources.[1]

-

Collection: The lichen material should be carefully collected from its substrate, such as rocks or bark. For instance, Candelaria concolor can be found growing on rocks at high altitudes.[3]

-

Preparation: Once collected, the lichen material must be thoroughly dried. This can be achieved by air-drying at room temperature followed by further drying in a desiccator. The dried lichen is then ground into a fine powder to maximize the surface area for efficient solvent extraction.[3][4]

Extraction of Crude this compound

Solvent extraction is a crucial step in isolating this compound from the powdered lichen material. The choice of solvent is critical for achieving a high yield of the target compound.

-

Soxhlet Extraction: This is a common and efficient method for extracting secondary metabolites from lichens.

-

Protocol:

-

Place the powdered lichen material (e.g., 2.5 g) into a thimble.[3]

-

Position the thimble inside a Soxhlet extractor.

-

Add a suitable solvent, such as acetone, to the distillation flask.[3] Other solvents like methanol, ethanol, and ethyl acetate (B1210297) are also used for extracting lichen metabolites.[5][6]

-

Heat the solvent to reflux. The solvent vapor will bypass the thimble, condense, and then drip back onto the lichen powder, extracting the soluble compounds.

-

Continue the extraction process for a sufficient duration (e.g., several hours) to ensure complete extraction.

-

After extraction, concentrate the resulting solution under reduced pressure using a rotary evaporator to obtain the crude extract.[3]

-

-

-

Maceration (Cold Extraction): This method involves soaking the lichen powder in a solvent at room temperature for an extended period.

-

Protocol:

-

Submerge the powdered lichen material in a solvent (e.g., methanol) in a sealed container.[5]

-

Agitate the mixture periodically, for example, on a rotary shaker for 2-3 days.[5]

-

Filter the mixture to separate the extract from the solid lichen material.

-

Evaporate the solvent from the filtrate to yield the crude extract.[5]

-

-

Purification of this compound by Column Chromatography

Column chromatography is a standard and effective technique for purifying this compound from the crude extract.

-

Stationary Phase: Silica (B1680970) gel (e.g., 60-200 mesh) is a commonly used stationary phase for the separation of lichen metabolites.[3][5]

-

Mobile Phase: A gradient of solvents with increasing polarity is typically employed to elute the different compounds from the column. A common solvent system starts with a non-polar solvent and gradually introduces more polar solvents.

-

Protocol:

-

Prepare a slurry of silica gel in a non-polar solvent, such as hexane.

-

Pack a chromatography column with the silica gel slurry.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase solvent or a slightly more polar solvent in which it is soluble.

-

Load the dissolved extract onto the top of the silica gel column.

-

Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent like chloroform (B151607) and then methanol. A common elution gradient is a mixture of hexane-chloroform-methanol with increasing polarity.[3]

-

Collect the eluting solvent in fractions.

-

Monitor the fractions for the presence of this compound. This can be done using thin-layer chromatography (TLC).[7]

-

-

Analysis and Characterization

-

Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of the column chromatography and for identifying the fractions containing this compound.[7][8]

-

Protocol:

-

Spot the collected fractions onto a TLC plate (e.g., silica gel GF254).[3]

-

Develop the TLC plate in a suitable solvent system.

-

Visualize the spots under UV light or by using a staining reagent.

-

Calculate the Rf value for the spots and compare them with a known standard of this compound if available.

-

-

-

Spectroscopic Analysis: Once the pure compound is isolated, its chemical structure can be confirmed using various spectroscopic techniques.

-

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EIMS) can be used to determine the molecular weight of the compound. For this compound, the molecular ion peak is observed at m/z 306.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate the detailed structure of the molecule.[3]

-

Quantitative Data on this compound Isolation

The yield of this compound can vary depending on the lichen species, its geographical origin, and the extraction and purification methods employed. The following table summarizes the quantitative data from a documented isolation of this compound.

| Lichen Species | Amount of Lichen (g) | Extraction Solvent | Purification Method | Yield of this compound (g) | Percentage Yield (%) | Reference |

| Candelaria concolor | 2.5 | Acetone | Column Chromatography (Silica Gel) | 0.16 | 6.4 | [3] |

Visualizing the Process and Potential Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation and purification of this compound from lichens.

Caption: A flowchart of the this compound isolation process.

Proposed Signaling Pathway: this compound and Calcineurin

While the direct molecular targets of this compound are still under investigation, some evidence suggests that compounds with similar structural motifs may interact with key cellular signaling pathways. One such pathway of interest is the Calcineurin-NFAT signaling cascade, which plays a crucial role in immune response and other cellular processes. The diagram below illustrates a hypothetical involvement of this compound in modulating this pathway, a concept that warrants further experimental validation.

Caption: A hypothetical this compound-calcineurin signaling interaction.

Conclusion

The isolation of this compound from lichens is a well-established process that can be achieved with standard laboratory equipment. The protocols outlined in this guide provide a solid foundation for researchers to obtain this interesting bioactive compound for further investigation. Future research should focus on optimizing extraction and purification methods to improve yields and exploring the full spectrum of this compound's biological activities and its molecular mechanisms of action. The potential interaction with pathways like the calcineurin-NFAT cascade opens up exciting avenues for drug discovery and development.

References

- 1. A CELLULAR ATLAS OF CALCINEURIN SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extraction of lichen bioactive compounds using volatile natural deep eutectic solvents and comparative analytical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcineurin in cancer signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lichen-Derived Compounds and Extracts as Biologically Active Substances with Anticancer and Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jppres.com [jppres.com]

- 6. mdpi.com [mdpi.com]

- 7. medwinpublishers.com [medwinpublishers.com]

- 8. researchgate.net [researchgate.net]

Unraveling the Benzofuran Core: A Technical Guide

An In-depth Examination of the Structural and Biological Landscape of Benzofuran (B130515), the Core Moiety of a Prominent Class of Heterocyclic Compounds

Introduction

This technical guide provides a comprehensive overview of the chemical structure of the benzofuran core, a key heterocyclic scaffold found in a multitude of natural products and synthetic compounds of medicinal interest. While the initial query specified "calycin (benzofuran)," extensive research has revealed that the natural products known as "calyxins" (e.g., Calyxin F and L) are not benzofuran derivatives but belong to the diarylheptanoid class of compounds.[1][2][3] Therefore, this document will focus on the fundamental benzofuran nucleus to provide a detailed analysis for researchers, scientists, and drug development professionals.

Benzofuran, a bicyclic aromatic compound, consists of a benzene (B151609) ring fused to a furan (B31954) ring. This structural motif imparts unique physicochemical properties that are leveraged in the design of novel therapeutic agents. This guide will delve into the structural data, experimental protocols for characterization, and a key signaling pathway associated with benzofuran derivatives.

Physicochemical Properties of the Benzofuran Core

The fundamental properties of the parent benzofuran molecule are summarized below. These computed values provide a baseline for understanding the behavior of more complex benzofuran derivatives.

| Property | Value | Source |

| Molecular Formula | C₈H₆O | PubChem |

| Molecular Weight | 118.13 g/mol | PubChem |

| IUPAC Name | 1-Benzofuran | PubChem |

| CAS Number | 271-89-6 | PubChem |

| SMILES | c1ccc2c(c1)cco2 | PubChem |

| Melting Point | -28.5 °C | PubChem |

| Boiling Point | 173-174 °C | PubChem |

| Density | 1.095 g/cm³ | PubChem |

| LogP | 2.6 | PubChem |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 1 | PubChem |

Structural Data of the Benzofuran Core

Due to the absence of specific experimental data for a "this compound" benzofuran in the scientific literature, this section provides representative ¹H NMR spectral data for the parent benzofuran molecule. This data is crucial for the structural elucidation of benzofuran-containing compounds.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 7.59 | d | 2.2 |

| H-3 | 6.72 | d | 2.2 |

| H-4 | 7.55 | d | 8.1 |

| H-5 | 7.23 | t | 7.4 |

| H-6 | 7.30 | t | 7.7 |

| H-7 | 7.48 | d | 7.8 |

| (Data corresponds to ¹H NMR in CDCl₃) |

Experimental Protocols for Structural Elucidation

The determination of the precise three-dimensional structure of benzofuran derivatives relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for elucidating the chemical structure of organic molecules in solution.

Objective: To determine the connectivity and spatial arrangement of atoms within a benzofuran derivative.

Methodology:

-

Sample Preparation: A sample of the purified benzofuran derivative (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.5-0.7 mL.

-

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400-800 MHz). Standard experiments include:

-

¹H NMR: To identify the number and chemical environment of protons.

-

¹³C NMR: To identify the number and chemical environment of carbon atoms.

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks, revealing vicinal and geminal relationships.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for establishing the connectivity of the molecular framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the three-dimensional structure and stereochemistry.

-

-

Data Analysis: The collected spectra are processed and analyzed to assign all proton and carbon signals and to piece together the complete chemical structure of the molecule.

X-Ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the solid-state molecular structure, including precise bond lengths, bond angles, and stereochemistry.

Objective: To obtain a detailed three-dimensional atomic model of the benzofuran derivative in the solid state.

Methodology:

-

Crystallization: High-quality single crystals of the benzofuran derivative are grown by slow evaporation of a saturated solution, vapor diffusion, or other suitable crystallization techniques.

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods and then refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.

Biological Activity and Signaling Pathways of Benzofuran Derivatives

Benzofuran derivatives have been shown to exhibit a wide range of biological activities, including anticancer properties. One of the key signaling pathways implicated in the action of some benzofuran derivatives is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[4][5]

Figure 1. A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a known target for some benzofuran derivatives in cancer therapy.

Conclusion

The benzofuran core represents a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds. While the specific compound "this compound (benzofuran)" appears to be a misnomer, the study of the benzofuran nucleus itself provides valuable insights for researchers in drug discovery and development. The structural and electronic properties of this heterocyclic system, which can be precisely characterized by modern analytical techniques, contribute to its diverse pharmacological profile. Further exploration of novel benzofuran derivatives and their interactions with biological targets, such as the mTOR signaling pathway, holds significant promise for the development of new therapeutics.

References

Natural Sources of Calycin: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the natural sources of the compound calycin, a secondary metabolite predominantly found in various lichen species. The document details quantitative data on its occurrence, comprehensive experimental protocols for its extraction and characterization, and a visualization of its biosynthetic pathway.

Natural Occurrence and Quantitative Analysis of this compound

This compound is a pulvinic acid-type pigment primarily biosynthesized by the fungal partner (mycobiont) in a lichen symbiosis. It is particularly abundant in certain species of lichens, contributing to their vibrant yellow or orange coloration.

Documented Natural Sources

The primary natural sources of this compound are lichens belonging to various genera. Notably, species within the Candelaria and Pseudocyphellaria genera are well-documented producers of this compound.

-

Candelaria concolor : This foliose lichen, commonly known as the "candleflame lichen," is a significant source of this compound.[1][2] Studies have reported substantial yields of this compound from this species.

-

Pseudocyphellaria crocata : This lichen species is also a known producer of this compound, alongside other related pulvinic acid derivatives.[3][4]

Quantitative Data on this compound Content

The concentration of this compound can vary between different lichen species and may be influenced by environmental factors. The following table summarizes available quantitative data on this compound yield from a documented source.

| Lichen Species | Dry Weight of Lichen Material (g) | Yield of this compound (g) | Percentage Yield (%) | Reference |

| Candelaria concolor | 2.5 | 0.16 | 6.4 | [5] |

Experimental Protocols

This section outlines the detailed methodologies for the extraction, isolation, and characterization of this compound from its natural lichen sources.

Extraction of this compound from Lichen Thalli

This protocol is based on the successful extraction of this compound from Candelaria concolor.[5]

Materials:

-

Dried and powdered lichen material (Candelaria concolor)

-

Rotary evaporator

-

Filter paper and funnel or filtration apparatus

Procedure:

-

Thoroughly dry the collected lichen thalli.

-

Grind the dried lichen material into a fine powder to increase the surface area for extraction.

-

Macerate the powdered lichen material (e.g., 2.5 g) in acetone at room temperature. The exact volume of acetone will depend on the amount of lichen material, but ensure the powder is fully submerged.

-

Stir the mixture for several hours to allow for efficient extraction of the secondary metabolites.

-

Filter the mixture to separate the acetone extract from the solid lichen residue.

-

Concentrate the acetone extract using a rotary evaporator under reduced pressure to obtain a crude residue.

Isolation of this compound by Column Chromatography

This protocol describes the purification of this compound from the crude extract using silica (B1680970) gel column chromatography.[5]

Materials:

-

Crude lichen extract

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Chloroform (B151607) (CHCl₃)

-

Methanol (MeOH)

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in hexane.

-

Pour the slurry into the chromatography column and allow it to pack uniformly, ensuring no air bubbles are trapped.

-

Add a thin layer of sand on top of the silica gel bed to prevent disturbance.

-

-

Sample Loading:

-

Dissolve the crude extract (e.g., 0.5 g) in a minimal amount of chloroform.

-

Carefully load the dissolved sample onto the top of the silica gel column.

-

-

Elution:

-

Begin elution with a non-polar solvent, such as hexane.

-

Gradually increase the polarity of the mobile phase by creating a gradient with increasing proportions of chloroform and then methanol. A suggested gradient is a step-wise increase in the polarity of hexane-chloroform mixtures, followed by chloroform-methanol mixtures.

-

Collect the eluting solvent in fractions.

-

-

Fraction Analysis:

-

Monitor the separation of compounds by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

-

Visualize the spots under UV light or by using a suitable staining reagent.

-

Combine the fractions containing the pure this compound, which will appear as a distinct orange band.

-

-

Final Purification:

-

Evaporate the solvent from the combined fractions containing this compound to obtain the purified compound.

-

Characterization of this compound

The molecular structure of the isolated this compound can be confirmed using spectroscopic techniques.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons and the hydroxyl proton.

-

¹³C NMR: The carbon-13 NMR spectrum, along with DEPT-135 experiments, will reveal the presence of the specific number of tertiary and quaternary carbons, confirming the carbon skeleton of this compound.[5] Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed for complete and unambiguous assignment of all proton and carbon signals.[6]

2.3.2. Mass Spectrometry (MS)

-

High-resolution mass spectrometry (HRMS) with a soft ionization technique like electrospray ionization (ESI) can be used to determine the accurate mass of the molecule, confirming its elemental composition.

Biosynthetic Pathway of this compound

This compound is a secondary metabolite derived from the shikimic acid pathway.[1] The biosynthesis is believed to proceed through several intermediates, starting from the aromatic amino acid phenylalanine. The following diagram illustrates the proposed biosynthetic pathway leading to this compound.

References

- 1. resources.austplants.com.au [resources.austplants.com.au]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. 1H, 15N, and 13C Chemical Shift Assignments of the Regulatory Domain of Human Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural Product Investigation in Lichens: Extraction and HPLC Analysis of Secondary Compounds in Mycobiont Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Calycanthine Alkaloid Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The calycanthine (B190728) alkaloids, a unique class of dimeric indole (B1671886) alkaloids, possess a complex and fascinating biosynthetic pathway. Originating from the amino acid tryptophan, the assembly of the characteristic tetracyclic core of calycanthine involves a key oxidative dimerization of tryptamine-derived monomers. This technical guide provides a comprehensive overview of the current understanding of the calycanthine biosynthesis pathway, integrating established precursor-product relationships with insights from modern transcriptomic analyses of Chimonanthus praecox, a primary plant source of these alkaloids. While the complete enzymatic machinery has not been fully elucidated, this document outlines the proposed biosynthetic steps, highlights candidate enzyme classes, and presents hypothetical experimental workflows for their characterization. This guide is intended to serve as a valuable resource for researchers in natural product biosynthesis, synthetic biology, and drug discovery, providing a foundation for future investigations aimed at harnessing this intricate pathway for biotechnological applications.

Introduction

Calycanthine and its related alkaloids, such as chimonanthine (B1196302) and folicanthine, are members of the Calycanthaceae alkaloid family, distinguished by their C2-symmetric dimeric structures.[1][2] These natural products have garnered significant interest due to their diverse and potent biological activities. The intricate molecular architecture of calycanthine presents a formidable challenge for chemical synthesis, making the elucidation of its biosynthetic pathway a critical step towards developing sustainable and scalable production methods. This guide details the proposed biosynthetic route from the primary metabolite L-tryptophan to the dimeric calycanthine scaffold.

Proposed Biosynthetic Pathway of Calycanthine

The biosynthesis of calycanthine is proposed to proceed through a series of enzymatic transformations, commencing with the conversion of L-tryptophan to N-methyltryptamine, followed by a pivotal oxidative dimerization and subsequent intramolecular cyclizations.

Formation of the Monomeric Precursor: N-methyltryptamine

The initial steps of the pathway involve the conversion of the aromatic amino acid L-tryptophan to the key monomeric precursor, N-methyltryptamine. This process is catalyzed by a sequence of two enzymatic reactions:

-

Decarboxylation: L-tryptophan is first decarboxylated to yield tryptamine (B22526). This reaction is catalyzed by a tryptophan decarboxylase (TDC), a pyridoxal-5'-phosphate (PLP) dependent enzyme.

-

N-methylation: Tryptamine is subsequently N-methylated to form N-methyltryptamine. This methylation is carried out by an N-methyltransferase, likely an indolethylamine-N-methyltransferase (INMT), which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[3][4][5]

The Key Dimerization Step and Formation of the Calycanthine Skeleton

The central and least understood step in calycanthine biosynthesis is the oxidative dimerization of two molecules of N-methyltryptamine. It is hypothesized that this reaction is catalyzed by an oxidative enzyme, potentially a cytochrome P450 monooxygenase or a laccase, to form a reactive diradical intermediate. This intermediate is then proposed to undergo a series of spontaneous or enzyme-mediated cyclizations to form the chimonanthine skeleton, which can then isomerize to the more stable calycanthine structure.[6][7]

Quantitative Data

As of the current literature, specific quantitative data for the enzymes of the calycanthine biosynthetic pathway, such as kinetic parameters (Km, kcat) and in vivo metabolic flux rates, have not been reported. The following table summarizes the type of quantitative data that is required for a complete understanding and future metabolic engineering of this pathway.

| Parameter | Description | Significance | Potential Experimental Approach |

| Enzyme Kinetics (Km, kcat) | Michaelis constant and turnover number for each enzyme in the pathway. | Defines substrate affinity and catalytic efficiency. | In vitro assays with purified recombinant enzymes and varying substrate concentrations. |

| Precursor Incorporation Rate | The rate at which labeled precursors (e.g., 13C-tryptophan) are incorporated into calycanthine. | Measures the overall flux through the pathway in vivo. | Stable isotope labeling studies followed by LC-MS analysis of labeled products over time. |

| Enzyme Expression Levels | Quantification of the transcripts or protein levels of the biosynthetic enzymes. | Identifies potential rate-limiting steps and regulatory points. | qRT-PCR for transcript levels and targeted proteomics (e.g., PRM) for protein levels. |

| Metabolite Pool Sizes | The concentration of biosynthetic intermediates in the plant tissue. | Provides insights into pathway bottlenecks and metabolic channeling. | LC-MS-based targeted metabolomics. |

Experimental Protocols

The elucidation of the calycanthine biosynthetic pathway will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed hypothetical protocols for key experiments.

Identification of Candidate Genes from Chimonanthus praecox

Transcriptome data from C. praecox is a valuable starting point for identifying candidate genes.[8][9][10]

Experimental Workflow:

Methodology:

-

RNA Extraction and Sequencing: Extract total RNA from tissues of C. praecox with varying levels of calycanthine (e.g., young vs. mature leaves, flowers, seeds). Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-seq).

-

Transcriptome Assembly and Annotation: Assemble the transcriptome de novo and annotate the resulting transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot).

-

Differential Expression and Co-expression Analysis: Identify genes that are differentially expressed between high and low alkaloid-producing tissues. Perform co-expression analysis to identify clusters of genes that are co-regulated with known alkaloid biosynthesis genes.

-

Candidate Gene Selection: Select candidate genes for functional characterization based on their annotation (e.g., tryptophan decarboxylase, N-methyltransferase, cytochrome P450) and expression patterns.

Functional Characterization of Candidate Enzymes

Experimental Workflow:

Methodology:

-

Cloning and Heterologous Expression: Amplify the coding sequences of candidate genes and clone them into suitable expression vectors. Express the recombinant proteins in a heterologous host such as E. coli or Saccharomyces cerevisiae.

-

Protein Purification: Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays:

-

TDC Assay: Incubate the purified candidate TDC with L-tryptophan and monitor the formation of tryptamine by HPLC or LC-MS.

-

INMT Assay: Incubate the purified candidate INMT with tryptamine and S-adenosyl-L-methionine (SAM) and monitor the formation of N-methyltryptamine.

-

Oxidative Dimerization Assay: This is the most challenging assay. Incubate the purified candidate oxidative enzyme (e.g., a P450) with N-methyltryptamine in the presence of necessary cofactors (e.g., NADPH and a P450 reductase). Analyze the reaction products for the formation of dimeric compounds by LC-MS.

-

-

Product Identification: Confirm the identity of the enzymatic products by comparison with authentic standards using LC-MS and by structural elucidation using NMR spectroscopy.

Conclusion and Future Outlook

The biosynthesis of the calycanthine alkaloids represents a fascinating example of the chemical diversity found in the plant kingdom. While the general outline of the pathway from tryptophan to the dimeric scaffold is hypothesized, the specific enzymes responsible for the key oxidative dimerization and subsequent cyclizations remain to be discovered. The availability of genomic and transcriptomic data for Chimonanthus praecox provides a powerful tool for the identification of these elusive enzymes. Future research should focus on the functional characterization of candidate genes and the reconstitution of the entire pathway in a heterologous host. A complete understanding of the calycanthine biosynthetic pathway will not only be a significant scientific achievement but will also pave the way for the metabolic engineering of these valuable natural products for pharmaceutical and other applications.

References

- 1. Transcriptomic Analysis of Flower Development in Wintersweet (Chimonanthus praecox) [ouci.dntb.gov.ua]

- 2. chem.uwec.edu [chem.uwec.edu]

- 3. Squalene synthase cloning and functional identification in wintersweet plant (Chimonanthus zhejiangensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jptcp.com [jptcp.com]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. A Dimethyltryptamine-Forming Enzyme in Human Blood: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. longdom.org [longdom.org]

- 8. Transcriptomic Analysis of Flower Development in Wintersweet (Chimonanthus praecox) | PLOS One [journals.plos.org]

- 9. Morphological and Transcriptomic Analyses Reveal the Involvement of Key Metabolic Pathways in Male Sterility in Chimonanthus praecox (L.) Genotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transcriptomic Analysis of Flower Development in Wintersweet (Chimonanthus praecox) - PMC [pmc.ncbi.nlm.nih.gov]

The Calycin Superfamily and its Prominent Member, the Lipocalins: A Structural and Functional Guide

Whitepaper | December 2025